N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine
Description
N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine is a bis-imine compound featuring two 4-iodophenyl groups connected via a central phenyl ring. The iodine substituents introduce significant steric bulk and electron-withdrawing effects due to their high atomic mass and electronegativity. While direct synthesis data for this compound are absent in the provided evidence, analogous imine syntheses (e.g., condensation reactions with acetic acid catalysis or microwave-assisted methods) suggest its preparation likely involves similar protocols .
Key structural attributes include:
Properties
IUPAC Name |
N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFHFOFWZMIUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)C=NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312150 | |
| Record name | N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81431-01-8 | |
| Record name | NSC250805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)BIS(4-IODOANILINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine typically involves the condensation of 4-iodoaniline with 4-iodobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The iodine atoms may also play a role in facilitating these interactions through halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects of Substituents
(a) Methoxy-Substituted Analog : (E)-N-(4-Iodophenyl)-1-(4-methoxyphenyl)methanimine
- Structure : Retains one 4-iodophenyl group but replaces the second iodophenyl with a 4-methoxyphenyl moiety.
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, countering the electron-withdrawing iodine. This alters redox behavior and charge distribution compared to the bis-iodinated compound .
- Solubility: Enhanced solubility in polar solvents (e.g., ethanol) due to the methoxy group’s polarity, contrasting with the hydrophobic iodine substituents in the target compound .
(b) Trifluoromethyl-Substituted Analog : (E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine
- Structure : Features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, and a fluorophenyl ring.
(c) Nitro- and Tert-Butyl-Substituted Analogs : (E)-N-(4-(tert-Butoxy)-2-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- Structure: Incorporates nitro (-NO₂) and tert-butoxy (-OC(CH₃)₃) groups.
- Electronic Effects : Nitro groups significantly withdraw electron density, reducing conjugation efficiency compared to iodine’s moderate electron-withdrawing capacity.
Physicochemical Properties
- Solubility : The bis-iodinated compound’s low polarity likely reduces solubility in common organic solvents (e.g., dichloromethane or chloroform) compared to analogs like HTMs (hole-transporting materials) with carbazole derivatives, which exhibit high solubility due to planar aromatic systems .
- Thermal Stability : Iodine’s high atomic mass may enhance thermal stability relative to fluorinated analogs (e.g., N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine), where fluorine’s small size and weaker van der Waals interactions reduce melting points .
Spectroscopic and Structural Data
- NMR Shifts : The bis-iodinated compound’s ¹H NMR would show deshielded aromatic protons (δ ~7.5–8.5 ppm) due to iodine’s inductive effects, contrasting with methoxy-substituted analogs (δ ~6.7–7.3 ppm for -OCH₃) .
- Crystallography: Thiadiazole derivatives with 4-iodophenyl groups exhibit bond lengths (C=C: 1.379 Å) and angles similar to non-iodinated analogs, suggesting iodine’s steric effects minimally distort the core imine framework .
Biological Activity
N-(4-iodophenyl)-1-[4-[(4-iodophenyl)iminomethyl]phenyl]methanimine, also known by its CAS number 81431-01-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14I2N2, with a molecular weight of 454.06 g/mol. The compound features two iodophenyl groups connected by an iminomethyl linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14I2N2 |
| Molecular Weight | 454.06 g/mol |
| CAS Number | 81431-01-8 |
| Appearance | White to off-white solid |
Antimicrobial Activity
Research has indicated that compounds containing iodophenyl moieties exhibit significant antimicrobial properties. A study found that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Several studies have explored the anticancer potential of compounds with similar structures. For instance, a derivative of this compound was tested in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Studies
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In Vitro Studies :
- A study conducted by Ha et al. (2011) investigated the cytotoxic effects of related iodophenyl compounds on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating promising anticancer activity.
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Mechanistic Insights :
- Another research effort focused on understanding the molecular interactions between this compound and target proteins involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities, revealing strong interactions with proteins associated with tumor growth.
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Toxicological Assessments :
- Toxicological evaluations have been performed to assess the safety profile of this compound. Results from animal studies indicated that at therapeutic doses, there were no significant adverse effects observed, supporting further development for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
